Pregnanetriol 3alpha-O-beta-D-glucuronide-d4
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Overview
Description
Pregnanetriol 3alpha-O-beta-D-glucuronide-d4 is a stable isotope-labeled compound. It is a glucuronide conjugate of pregnanetriol, a metabolite of progesterone. This compound is often used in scientific research to study steroid metabolism and hormone regulation due to its stable isotope labeling, which allows for precise tracking in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregnanetriol 3alpha-O-beta-D-glucuronide-d4 involves multiple steps, starting from pregnanetriol. The hydroxyl groups of pregnanetriol are protected, and the glucuronidation is carried out using glucuronic acid derivatives under specific conditions. The deuterium labeling is introduced at specific positions to create the stable isotope-labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Pregnanetriol 3alpha-O-beta-D-glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include different oxidized, reduced, and substituted derivatives of this compound, which are used for further studies in steroid metabolism and hormone regulation .
Scientific Research Applications
Pregnanetriol 3alpha-O-beta-D-glucuronide-d4 is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways of steroids and their derivatives.
Biology: Investigating hormone regulation and steroid metabolism in various biological systems.
Medicine: Understanding the role of steroid metabolites in diseases and developing diagnostic tools.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control .
Mechanism of Action
The mechanism of action of Pregnanetriol 3alpha-O-beta-D-glucuronide-d4 involves its role as a metabolite of progesterone. It interacts with specific enzymes and receptors involved in steroid metabolism and hormone regulation. The stable isotope labeling allows for precise tracking of its metabolic pathways and interactions in biological systems .
Comparison with Similar Compounds
Similar Compounds
Pregnanediol glucuronide: Another metabolite of progesterone, used in similar research applications.
Pregnanetriol: The non-glucuronidated form, used to study steroid metabolism.
Pregnanetriol 3alpha-O-beta-D-glucuronide: The non-deuterated form, used as a reference standard .
Uniqueness
Pregnanetriol 3alpha-O-beta-D-glucuronide-d4 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it a valuable tool in research involving steroid metabolism and hormone regulation .
Properties
Molecular Formula |
C27H44O9 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13?,14-,15-,16-,17+,18+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1/i1D3,13D |
InChI Key |
DUXHVCKABSGLJH-WDRDIMKJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |
Origin of Product |
United States |
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